Lanproston

Description

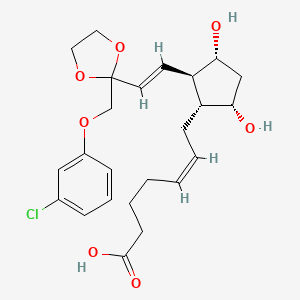

Lanproston (CAS 105674-77-9) is a prostaglandin analog with the molecular formula C₂₄H₃₁ClO₇ . Prostaglandins are lipid-derived autacoids that regulate diverse physiological processes, including inflammation, vascular tone, and smooth muscle contraction.

Key structural features of this compound include a chlorine atom and a 24-carbon backbone with multiple oxygen-containing functional groups (e.g., hydroxyl or carbonyl groups), which likely influence its receptor binding affinity and metabolic stability .

Properties

CAS No. |

105674-77-9 |

|---|---|

Molecular Formula |

C24H31ClO7 |

Molecular Weight |

466.9 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C24H31ClO7/c25-17-6-5-7-18(14-17)30-16-24(31-12-13-32-24)11-10-20-19(21(26)15-22(20)27)8-3-1-2-4-9-23(28)29/h1,3,5-7,10-11,14,19-22,26-27H,2,4,8-9,12-13,15-16H2,(H,28,29)/b3-1-,11-10+/t19-,20-,21+,22-/m1/s1 |

InChI Key |

RWTBSBMVEFAIJX-BOCWSOLPSA-N |

SMILES |

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |

Isomeric SMILES |

C1COC(O1)(COC2=CC(=CC=C2)Cl)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

C1COC(O1)(COC2=CC(=CC=C2)Cl)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lanproston; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lanproston involves multiple steps, including the use of organic solvents such as dichloromethane, chloroform, ethanol, or a chloroform–methanol mixture . The main phospholipid ingredients are dissolved in these solvents to ensure a homogeneous mixture. The solvent is then removed to yield a lipid film .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Lanproston undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nickel–chromium oxide catalysts, which are employed in solvent-free, room-temperature conditions . These conditions are favorable for achieving high reaction efficiency and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of nickel–chromium oxide catalysts can lead to the formation of various alkene precursors .

Scientific Research Applications

Lanproston has a wide range of scientific research applications, including its use in drug delivery systems, cancer research, and tissue engineering . In drug delivery, this compound is used to improve the performance of encapsulated drugs, reducing side effects and toxicity . In cancer research, it is employed to study the effects of various treatments on cancer cells . Additionally, this compound is used in tissue engineering to develop new materials for repairing damaged tissues .

Mechanism of Action

The mechanism of action of Lanproston involves its interaction with specific molecular targets and pathways. It acts as a selective agonist at the prostaglandin F receptor, leading to various physiological effects . This interaction results in the modulation of intracellular signaling pathways, which can influence cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Lanproston is compared below with Lantanoprost (CAS 1402923-77-6), another prostaglandin analog, and Lanperisone (CAS 116287-14-0), a muscle relaxant included for contrast in functional application.

Key Observations:

Structural Differences: this compound vs. Lantanoprost:

- This compound contains a chlorine atom, whereas Lantanoprost incorporates boron, which may enhance its stability or receptor specificity .

- Lantanoprost has a longer carbon chain (30 vs. this compound vs. Lanperisone:

- Lanperisone’s fluorine atoms and compact structure suggest a mechanism targeting neuromuscular junctions, unlike prostaglandin-mediated pathways .

Functional Differences: Lantanoprost is clinically established for glaucoma treatment, while this compound’s application remains unspecified in the evidence but may align with obstetric or anti-inflammatory uses due to its prostaglandin classification . Lanperisone’s muscle relaxant properties highlight divergent therapeutic pathways compared to prostaglandin analogs .

Pharmacokinetic and Pharmacodynamic Insights

While direct comparative data are absent in the provided evidence, inferences can be drawn:

- This compound : The chlorine atom may enhance binding to prostaglandin receptors (e.g., FP receptors) but could increase renal clearance due to polarity.

- Lantanoprost: Boron’s electron-deficient nature might facilitate stronger interactions with hydrophobic receptor pockets, enhancing intraocular pressure-lowering efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.